molecular formula C11H14N2S B15054179 N,N-Diethylbenzo[d]isothiazol-3-amine CAS No. 22961-84-8

N,N-Diethylbenzo[d]isothiazol-3-amine

Cat. No.: B15054179
CAS No.: 22961-84-8
M. Wt: 206.31 g/mol
InChI Key: TVKLAMQDPUVOLS-UHFFFAOYSA-N
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Description

N,N-Diethylbenzo[d]isothiazol-3-amine is a heterocyclic compound featuring a benzoisothiazole core substituted at the 3-position with a diethylamino group. Its structure combines the aromatic benzoisothiazole system, which contains sulfur and nitrogen atoms in a fused bicyclic framework, with the lipophilic diethylamine moiety. This substitution pattern influences its electronic properties, solubility, and biological interactions.

Properties

CAS No.

22961-84-8

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

N,N-diethyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C11H14N2S/c1-3-13(4-2)11-9-7-5-6-8-10(9)14-12-11/h5-8H,3-4H2,1-2H3

InChI Key

TVKLAMQDPUVOLS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NSC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylbenzo[d]isothiazol-3-amine typically involves the reaction of benzo[d]isothiazol-3-amine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylbenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce different amine derivatives .

Scientific Research Applications

N,N-Diethylbenzo[d]isothiazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Diethylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Chemical Properties

The biological and chemical profiles of benzoisothiazol-3-amine derivatives are highly dependent on the substituents attached to the amine group and the benzoisothiazole core. Below is a comparative analysis of key analogs:

Compound Substituent(s) Key Chemical Features
N,N-Diethylbenzo[d]isothiazol-3-amine N,N-Diethyl High lipophilicity due to ethyl groups; potential for enhanced membrane permeability.
N-Cyclopropylbenzo[d]isothiazol-3-amine N-Cyclopropyl Rigid cyclopropyl group may enhance binding to sterically constrained targets.
5-Bromobenzo[d]isothiazol-3-amine 5-Bromo Bromine increases molecular weight and polarizability; moderate anticancer activity.
5-Fluorobenzo[d]isothiazol-3-amine 5-Fluoro Fluorine’s electronegativity enhances metabolic stability and target affinity.
7-(Trifluoromethyl)benzo[d]isothiazol-3-amine 7-Trifluoromethyl Electron-withdrawing CF₃ group improves receptor binding via dipole interactions.
N,N-Dimethylbenzo[d]isothiazol-3-amine N,N-Dimethyl Smaller alkyl groups reduce steric hindrance compared to diethyl analogs.
Anticancer Activity (IC₅₀ Values)
Compound Cancer Cell Line IC₅₀ (µM) Reference
5-Fluorobenzo[d]isothiazol-3-amine HeLa 12.5
5-Chlorobenzo[d]isothiazol-3-amine MCF7 (breast) 15.0
5-Bromobenzo[d]isothiazol-3-amine A549 (lung) 18.7

Key Insight : Fluorinated derivatives exhibit higher potency, likely due to enhanced target interactions and bioavailability. The diethyl variant’s larger substituents may reduce potency compared to smaller groups (e.g., methyl) but improve pharmacokinetic properties like half-life .

Antiviral and Enzyme Inhibition
Compound Activity Type Potency Reference
5-Bromobenzo[d]isothiazol-3-amine Antiviral Low
5-Fluorobenzo[d]isothiazol-3-amine PMI Inhibition High
N-Cyclopropylbenzo[d]isothiazol-3-amine Antimicrobial Moderate

Mechanistic Considerations

The mechanism of action for benzoisothiazol-3-amine derivatives often involves:

  • Enzyme Inhibition : Interaction with thiol-containing enzymes (e.g., acetylcholinesterase) via disulfide bond formation, disrupting catalytic activity .
  • Receptor Modulation : Halogenated derivatives (e.g., 5-fluoro) exhibit high affinity for receptors involved in cell proliferation and inflammation .
  • Structural Flexibility : Bulkier substituents (e.g., diethyl, cyclopropyl) may stabilize ligand-receptor complexes through hydrophobic interactions, though excessive steric bulk could reduce binding efficiency .

Industrial Relevance :

  • Pharmaceuticals : Diethyl derivatives may serve as intermediates for CNS drugs due to enhanced blood-brain barrier penetration.
  • Agrochemicals : Lipophilic analogs could improve pesticide durability in outdoor environments .

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